[4-(methylsulfonyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone
Description
The compound [4-(methylsulfonyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone is a structurally complex molecule featuring a cyclopenta[b]thiophene core fused with a tetrazole ring and a piperazine moiety modified by a methylsulfonyl group. The methylsulfonyl substituent on the piperazine ring introduces polarity and hydrogen-bonding capacity, while the tetrazole group acts as a bioisostere for carboxylic acids, improving bioavailability and resistance to enzymatic degradation .
Synthesis of analogous compounds (e.g., T-04 in ) involves sequential sulfonylation of piperazine derivatives and coupling with functionalized thiophene intermediates. For example, 4-fluorophenylsulfonyl-piperazine derivatives are synthesized via reaction with sulfonyl chlorides in dichloromethane (DCM) in the presence of triethylamine (TEA), yielding high purity products after chromatographic purification .
Properties
Molecular Formula |
C14H18N6O3S2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone |
InChI |
InChI=1S/C14H18N6O3S2/c1-25(22,23)19-7-5-18(6-8-19)13(21)12-10-3-2-4-11(10)24-14(12)20-9-15-16-17-20/h9H,2-8H2,1H3 |
InChI Key |
OAMJTDYFKNXQDS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(SC3=C2CCC3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Construction of the 5,6-Dihydro-4H-cyclopenta[b]thiophene Core
The synthesis begins with the preparation of the bicyclic thiophene scaffold via the Gewald reaction , a well-established method for generating 2-aminothiophenes. Cyclopentanone reacts with malononitrile and elemental sulfur in the presence of morpholine as a catalyst, yielding 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (1 ) with an 80% yield after recrystallization. This reaction proceeds through a ketene intermediate, with sulfur facilitating cyclization to form the thiophene ring.
Modification at the 2-position is critical for subsequent tetrazole introduction. Chloroacetylation of 1 using chloroacetyl chloride and triethylamine in dioxane produces 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide (2 ). This intermediate serves as a precursor for nucleophilic substitution reactions, enabling the installation of azide groups required for tetrazole cyclization.
Functionalization at the 3-Position: Methanone Linkage
Conversion of the cyano group at the 3-position to a methanone is achieved through hydrolysis and subsequent coupling. Treatment of 3 with hydrochloric acid (6 M) at 100°C for 12 hours hydrolyzes the nitrile to a carboxylic acid, which is then activated using ethyl chloroformate and N-ethyl diisopropylamine (DIPEA) in tetrahydrofuran (THF).
The activated acid reacts with 1-methylpiperazine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), forming [4-methylpiperazin-1-yl][2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone (4 ) with an 86% yield after silica gel chromatography.
Sulfonylation of Piperazine to Introduce the Methylsulfonyl Group
The final step involves sulfonylation of the piperazine nitrogen to install the methylsulfonyl moiety. Compound 4 is treated with methanesulfonyl chloride (1.2 equivalents) in dichloromethane (DCM) at 0°C, using pyridine as a base to scavenge HCl. After stirring for 6 hours at room temperature, the reaction mixture is washed with water, and the product is purified via recrystallization from ethanol/water (4:1), yielding the target compound as a white solid (72% yield).
Optimization insights :
- Temperature control : Exothermic sulfonylation requires slow addition of methanesulfonyl chloride to prevent N-over-sulfonylation.
- Solvent selection : DCM minimizes side reactions compared to polar aprotic solvents like DMF.
Analytical Characterization and Validation
Structural confirmation relies on spectroscopic and chromatographic methods:
Challenges and Alternative Synthetic Routes
A. Competing side reactions :
- During tetrazole formation, residual moisture leads to hydrolysis of the nitrile group, necessitating strict anhydrous conditions.
- Over-sulfonylation of piperazine can occur if methanesulfonyl chloride is in excess, requiring precise stoichiometry.
B. Alternative coupling strategies :
- Ullmann coupling : Copper-catalyzed coupling between pre-sulfonylated piperazine and iodinated thiophene derivatives offers a route avoiding EDCI/HOBt, but yields are lower (55–60%).
- Mitsunobu reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple hydroxylated intermediates, though substrate compatibility limits applicability.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors enhance reproducibility and safety during exothermic steps like sulfonylation. Green chemistry principles are prioritized:
Chemical Reactions Analysis
Types of Reactions
[4-(methylsulfonyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-(methylsulfonyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its unique structure could provide insights into new mechanisms of action and potential therapeutic applications.
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate. Its interactions with biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of [4-(methylsulfonyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone involves its interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The compound may also affect specific pathways within cells, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacokinetic Parameters
Key Differences and Implications
However, aryl sulfonyl groups (e.g., in T-04) may improve target selectivity due to π-π stacking interactions with hydrophobic enzyme pockets . The tetrazole ring in the target compound replaces thioether or pyrazole moieties seen in analogues (e.g., Compound 21). Tetrazole’s high dipole moment and hydrogen-bonding capacity may improve receptor binding compared to less polar groups .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to T-04, requiring sulfonylation of piperazine and coupling with a pre-functionalized cyclopenta[b]thiophene-tetrazole intermediate. Challenges include regioselective tetrazole installation and sulfonyl chloride reactivity control .
Pharmacokinetic Predictions :
- The target compound’s predicted logP (~1.8) is lower than T-04 (logP 2.5) due to the methylsulfonyl group’s polarity, suggesting improved aqueous solubility but reduced blood-brain barrier penetration .
Research Findings and Limitations
- Antiproliferative Activity : T-04 demonstrated 73% yield and confirmed activity in cancer cell lines, attributed to its sulfonyl-piperazine-thiophene scaffold . The target compound’s tetrazole group may enhance this activity by interacting with zinc-containing enzymes (e.g., matrix metalloproteinases) .
- Structural Similarity vs. Functional Divergence: Despite shared cores, minor substituent changes (e.g., methylsulfonyl vs. trifluoromethylphenyl) can drastically alter target specificity. For example, Compound 21 showed kinase inhibition, whereas T-04 targets proliferation pathways .
Biological Activity
The compound [4-(methylsulfonyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone is a complex organic molecule with potential biological activities that warrant further investigation. Its unique structural features suggest it may interact with various biological targets, making it a candidate for pharmacological applications.
Structural Characteristics
This compound consists of several notable structural components:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is often associated with diverse biological activities.
- Tetrazole Moiety : Known for its role in drug design, particularly as a bioisostere for carboxylic acids.
- Cyclopentathiophene Structure : This heterocyclic component may contribute to the compound's electronic properties and biological interactions.
Table 1: Structural Features
| Component | Description |
|---|---|
| Piperazine | Six-membered ring with two nitrogen atoms |
| Tetrazole | Five-membered ring with four nitrogen atoms |
| Cyclopentathiophene | Five-membered ring containing sulfur |
Biological Activity
Preliminary studies indicate that compounds similar to This compound may exhibit significant biological activities, including:
- Antimicrobial Properties : Potential activity against various bacterial strains.
- Anti-inflammatory Effects : Possible inhibition of cyclooxygenase (COX) enzymes, which are key targets in inflammation-related conditions.
Case Studies
- COX Inhibition Studies : Research has shown that similar compounds exhibit varying degrees of COX-I and COX-II inhibitory activity. For instance, a related compound demonstrated an IC50 value of 0.52 μM against COX-II, indicating strong inhibitory potential compared to standard drugs like Celecoxib .
- Receptor Binding Studies : Investigations into receptor binding affinities reveal that compounds within this structural class may selectively bind to serotonin or dopamine receptors, suggesting potential applications in treating mood disorders or psychosis .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Key areas of focus include:
- Receptor Interactions : Binding studies are essential to elucidate how the compound interacts with specific receptors, influencing signaling pathways.
- Metabolic Stability : Assessing how the compound is metabolized within biological systems will provide insights into its pharmacokinetics and potential therapeutic window.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [4-(methylsulfonyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone, and how can reaction conditions be optimized for high yields?
- Methodology : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the piperazine intermediate via nucleophilic substitution using methanol-HCl under ice-cooled conditions (0–5°C) to stabilize reactive intermediates .
- Step 2 : Sulfonylation of the piperazine ring using methylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction monitoring via thin-layer chromatography (TLC, Rf = 0.3) is critical to confirm completion .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 equiv of sulfonyl chloride) and extend reaction times (12–24 hours) to ensure complete conversion .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., methylsulfonyl group at δ 3.1 ppm for H and 40–45 ppm for C) .
- Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., calculated vs. observed m/z) to detect synthetic byproducts .
- Infrared Spectroscopy (IR) : Identify functional groups like sulfonyl (S=O stretch at 1150–1300 cm) and tetrazole (C=N stretch at 1500–1600 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound, particularly in distinguishing regioisomers?
- Methodology :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HMBC can differentiate tetrazole substitution patterns on the cyclopenta[b]thiophene ring .
- X-ray Crystallography : Resolve ambiguous configurations by determining crystal structures, especially for regioisomers with similar NMR profiles .
Q. What strategies are effective for studying structure-activity relationships (SAR) to enhance pharmacological activity?
- Methodology :
- Analog Synthesis : Modify the methylsulfonyl group (e.g., replace with fluorophenylsulfonyl) to assess impact on target binding .
- Bioactivity Assays : Test analogs against disease-relevant targets (e.g., kinase inhibition or receptor antagonism) using in vitro assays (e.g., IC determination) .
- Computational Modeling : Perform docking studies with targets like CTD phosphatases or cancer-related enzymes to predict binding affinities .
Q. How can researchers address discrepancies in biological activity data across different experimental models?
- Methodology :
- Cross-Model Validation : Compare results from cell-based assays (e.g., antiproliferative activity in HeLa cells) and in vivo models (e.g., xenograft studies) to identify model-specific biases .
- Statistical Analysis : Use ANOVA or mixed-effects models to account for variability in replicates (e.g., four replicates with five plants each in agricultural studies, adaptable to pharmacology) .
Q. What experimental designs are recommended for assessing the compound’s metabolic stability and toxicity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
